molecular formula C15H14ClNO B5733529 N-(5-chloro-2-methylphenyl)-2-methylbenzamide

N-(5-chloro-2-methylphenyl)-2-methylbenzamide

Cat. No. B5733529
M. Wt: 259.73 g/mol
InChI Key: NQOVZWOYUHJQMF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-methylbenzamide, also known as CM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methylbenzamide is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes has been implicated in the anticancer and anti-inflammatory activities of N-(5-chloro-2-methylphenyl)-2-methylbenzamide.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-methylbenzamide has been reported to have several biochemical and physiological effects. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-methylbenzamide inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that N-(5-chloro-2-methylphenyl)-2-methylbenzamide reduces the growth of tumors in animal models and reduces the production of pro-inflammatory cytokines in mice.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-chloro-2-methylphenyl)-2-methylbenzamide in lab experiments include its high yield synthesis, potential applications in various fields, and its reported anticancer and anti-inflammatory activities. However, the limitations of using N-(5-chloro-2-methylphenyl)-2-methylbenzamide in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-methylbenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to increase its yield and solubility. Additionally, the potential applications of N-(5-chloro-2-methylphenyl)-2-methylbenzamide in drug discovery, materials science, and environmental science should be further explored. Finally, the toxicity of N-(5-chloro-2-methylphenyl)-2-methylbenzamide should be thoroughly investigated to ensure its safety for human use.
Conclusion
In conclusion, N-(5-chloro-2-methylphenyl)-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of N-(5-chloro-2-methylphenyl)-2-methylbenzamide has been reported using different methods, and its mechanism of action has been extensively studied. N-(5-chloro-2-methylphenyl)-2-methylbenzamide has been reported to have anticancer, anti-inflammatory, and antifungal activities, and its potential applications in drug discovery, materials science, and environmental science should be further explored. However, the limitations of using N-(5-chloro-2-methylphenyl)-2-methylbenzamide in lab experiments should be considered, and its toxicity should be thoroughly investigated to ensure its safety for human use.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-methylbenzamide has been reported using different methods. One of the methods involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 2-methylaniline to form N-(5-chloro-2-methylphenyl)-2-methylbenzamide. Another method involves the reaction of 5-chloro-2-methylbenzoyl chloride with 2-methyl aniline in the presence of a base such as triethylamine. The yield of N-(5-chloro-2-methylphenyl)-2-methylbenzamide using these methods is reported to be high.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-methylbenzamide has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and environmental science. In drug discovery, N-(5-chloro-2-methylphenyl)-2-methylbenzamide has been reported to have anticancer, anti-inflammatory, and antifungal activities. In materials science, N-(5-chloro-2-methylphenyl)-2-methylbenzamide has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and organic electronics. In environmental science, N-(5-chloro-2-methylphenyl)-2-methylbenzamide has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-5-3-4-6-13(10)15(18)17-14-9-12(16)8-7-11(14)2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOVZWOYUHJQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-methylbenzamide

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